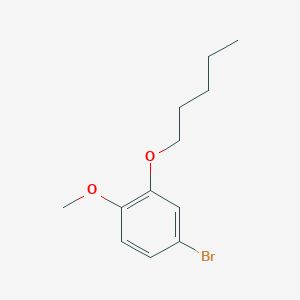

1-Bromo-4-methoxy-3-n-pentyloxybenzene

Beschreibung

1-Bromo-4-methoxy-3-n-pentyloxybenzene is a brominated aromatic compound featuring methoxy (-OCH₃) and n-pentyloxy (-O(CH₂)₄CH₃) substituents on a benzene ring. Its molecular formula is C₁₂H₁₇BrO₂, with a calculated molecular weight of 289.17 g/mol (based on constituent atomic weights). The bromine atom at position 1, combined with electron-donating alkoxy groups at positions 3 and 4, confers unique reactivity and physicochemical properties, making it relevant in organic synthesis and materials science.

Eigenschaften

IUPAC Name |

4-bromo-1-methoxy-2-pentoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BrO2/c1-3-4-5-8-15-12-9-10(13)6-7-11(12)14-2/h6-7,9H,3-5,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQEWBHYTGPVPSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=C(C=CC(=C1)Br)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

1-Bromo-4-methoxy-3-n-pentyloxybenzene can be synthesized through several synthetic routes. One common method involves the bromination of 4-methoxy-3-n-pentyloxybenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is typically carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure selective bromination at the desired position on the benzene ring.

Industrial production methods may involve similar bromination reactions but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the industrial synthesis process.

Analyse Chemischer Reaktionen

1-Bromo-4-methoxy-3-n-pentyloxybenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide, potassium tert-butoxide, and other strong bases.

Oxidation Reactions: The methoxy and pentyloxy groups can undergo oxidation under specific conditions, leading to the formation of corresponding aldehydes or carboxylic acids. Reagents such as potassium permanganate or chromium trioxide are often used for these oxidations.

Reduction Reactions: The compound can be reduced to form the corresponding hydrocarbon derivatives. Catalytic hydrogenation using palladium on carbon (Pd/C) or other hydrogenation catalysts can achieve this transformation.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide would yield 4-methoxy-3-n-pentyloxyanisole.

Wissenschaftliche Forschungsanwendungen

1-Bromo-4-methoxy-3-n-pentyloxybenzene has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new materials and compounds.

Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of aromatic ethers with biological molecules.

Medicine: Research into the potential medicinal properties of derivatives of 1-Bromo-4-methoxy-3-n-pentyloxybenzene is ongoing. These derivatives may exhibit pharmacological activities that could be harnessed for therapeutic purposes.

Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its reactivity and structural features make it suitable for various applications, including the development of polymers and advanced materials.

Wirkmechanismus

The mechanism of action of 1-Bromo-4-methoxy-3-n-pentyloxybenzene involves its interaction with specific molecular targets and pathways. The bromine atom and ether groups play crucial roles in its reactivity. For example, in nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring. The methoxy and pentyloxy groups can influence the electronic properties of the compound, affecting its reactivity and interactions with other molecules.

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The table below compares key properties of 1-Bromo-4-methoxy-3-n-pentyloxybenzene with structurally related brominated aromatics:

Key Observations :

- Boiling Points : The n-pentyloxy group in the target compound likely increases its boiling point compared to 3-Methoxybenzyl bromide (152°C ) due to stronger van der Waals interactions from the longer alkyl chain.

- Molecular Weight : The target compound has a higher molecular weight than 3-Methoxybenzyl bromide and 4-Bromo-2-methoxy-1-(methoxymethoxy)benzene, reflecting its larger substituents.

- Substituent Effects: The n-pentyloxy group enhances lipophilicity, improving solubility in non-polar solvents compared to compounds with shorter alkoxy or aryloxy groups (e.g., 1-Bromo-4-(4-methoxyphenoxy)benzene ).

Reactivity and Functional Group Interactions

- Electrophilic Substitution : The bromine atom in the target compound is meta to the electron-donating methoxy and pentyloxy groups, which direct further electrophilic substitution to positions ortho/para to the alkoxy groups. This contrasts with 3-Methoxybenzyl bromide , where the benzyl bromine is more reactive toward nucleophilic displacement.

- Stability : The n-pentyloxy chain may sterically hinder reactions at the benzene ring compared to smaller analogs like 4-Bromo-2-methoxy-1-(methoxymethoxy)benzene .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.